molecular formula C18H15N3OS4 B2656319 N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-(phenylsulfanyl)propanamide CAS No. 441290-74-0

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B2656319
CAS No.: 441290-74-0
M. Wt: 417.58
InChI Key: UXLVDQVRBWHMMY-UHFFFAOYSA-N
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Description

Historical Development of Diazatricyclo Heterocycles

The evolution of tricyclic heterocycles began with the discovery of tricyclic antidepressants (TCAs) in the 1950s, which featured three-ring structures with nitrogen atoms. Early TCAs like imipramine demonstrated the therapeutic potential of tricyclic frameworks, though their mechanisms were initially poorly understood. By the 1990s, synthetic methodologies advanced to incorporate multiple heteroatoms, as seen in intramolecular azomethine ylide cycloadditions for constructing 2-azatricyclo[5.2.1.0⁴,¹⁰]decanes. These methods enabled the synthesis of complex scaffolds, including diazatricyclo systems with sulfur and nitrogen atoms.

Recent innovations, such as enantioselective synthesis of sp³-rich tricyclic diazatetradecanediones, highlight the push toward structurally diverse and pharmacologically relevant compounds. For example, the use of amino acid precursors in multi-step cyclizations has allowed for the creation of rigid, three-dimensional architectures. These advancements underscore the transition from simple TCAs to highly functionalized diazatricyclo systems capable of precise molecular interactions.

Classification within Heterocyclic Chemistry

Tricyclic diazatricyclo systems are classified based on three criteria:

  • Ring Size : The compound contains a dodecane-derived tricyclic system with 6-, 5-, and 7-membered rings.
  • Heteroatom Composition : Two nitrogen atoms at positions 5 and 10, and two sulfur atoms at positions 3 and 12.
  • Substituent Functionalization : Methylsulfanyl and phenylsulfanyl groups enhance lipophilicity and reactivity.

This classification places the compound within a niche subgroup of heterocycles that bridge thiazole (sulfur-nitrogen) and diazine (two-nitrogen) systems. Its tricyclic framework differs from simpler bicyclic analogs by offering greater conformational rigidity, which is critical for target binding in drug design.

Significance in Pharmaceutical Research

The structural complexity of tricyclic diazatricyclo systems enables multifaceted interactions with biological targets. Key pharmaceutical applications include:

  • Enzyme Inhibition : The sulfur and nitrogen atoms facilitate hydrogen bonding and hydrophobic interactions with enzyme active sites. For instance, similar compounds have shown antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range.
  • Drug Scaffold Design : The rigid tricyclic core mimics natural product scaffolds, providing a stable platform for derivatization. Studies on peptidyl-prolyl cis-trans isomerase inhibitors highlight the utility of locked amide bonds in such systems.
  • Metabolic Stability : The 1,3,4-oxadiazole moiety, found in related compounds, resists enzymatic degradation, extending in vivo half-lives.
Feature Pharmaceutical Advantage Example Application
Sulfur substituents Enhanced lipophilicity (logP ~4–5) Blood-brain barrier penetration
Tricyclic rigidity Preorganized binding conformation Enzyme inhibition
Nitrogen lone pairs Hydrogen bond donation/acceptance Receptor antagonism

Relationship to Other Sulfur-Containing Heterocycles

Tricyclic diazatricyclo systems share functional and structural similarities with smaller sulfur heterocycles:

  • Thiazoles : Monocyclic sulfur-nitrogen rings, such as those in penicillin, lack the conformational rigidity of tricyclic systems but share reactivity toward electrophilic substitution.
  • Benzothiazoles : Bicyclic analogs like riluzole exhibit neuroprotective effects but cannot achieve the three-dimensional binding modes enabled by tricyclic frameworks.
  • 1,3,4-Oxadiazoles : Known for metabolic stability, these heterocycles are often incorporated into larger systems to improve pharmacokinetics.

The compound’s dithia groups (two sulfur atoms) distinguish it from nitrogen-dominant TCAs, enabling unique redox reactivity. For example, sulfanyl groups can oxidize to sulfoxides or sulfones, modulating electronic properties and binding affinity.

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS4/c1-23-18-20-13-8-7-12-15(16(13)26-18)25-17(19-12)21-14(22)9-10-24-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLVDQVRBWHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-(phenylsulfanyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure comprising a central propanamide group linked to a complex tricyclic system containing sulfur and nitrogen atoms. The presence of various functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : By binding to receptor sites, it can modulate signaling pathways that are crucial in various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
Anticancer Potential to inhibit cancer cell growth through apoptosis induction.
Antimicrobial Exhibits activity against various bacterial strains, suggesting therapeutic uses in infections.
Anti-inflammatory May reduce inflammation by modulating immune responses and cytokine production.

Case Studies

  • Anticancer Activity : A study demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
  • Antimicrobial Effects : Another investigation revealed that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, indicating its potential use in treating resistant bacterial infections.
  • Anti-inflammatory Properties : Research has shown that the compound can decrease the levels of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:

  • Formation of Heterocycles : Initial steps involve constructing thiazole and benzothiazole rings.
  • Coupling Reactions : The final product is formed through coupling reactions involving various coupling agents under controlled conditions.

Scientific Research Applications

Medicinal Chemistry

The compound's intricate structure positions it as a promising candidate for drug development.

Potential Therapeutic Applications:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and microbial infections. Its structural motifs suggest interactions with active sites on proteins, which could influence their activity significantly.
  • Anticancer Properties: Similar compounds have demonstrated efficacy in inhibiting tumor growth by targeting key signaling pathways associated with cancer progression. The presence of sulfur and nitrogen atoms in its structure enhances its potential biological activity against cancer cells .
  • Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of thiazole and benzothiazole rings, which are known for their efficacy against various pathogens.

Material Science

The compound's unique aromatic system and reactivity make it suitable for applications in material science.

Applications in Organic Electronics:

  • The compound can be utilized in the development of organic electronic devices due to its ability to form charge-transfer complexes. Its structural complexity allows for tunable electronic properties that are advantageous in optoelectronic applications.

Biological Research

In biological research, the compound serves as a valuable tool for studying molecular interactions.

Mechanistic Studies:

  • The interactions between small molecules like this compound and biological targets can provide insights into cellular processes and therapeutic mechanisms. This is particularly relevant for understanding how compounds influence cellular signaling pathways and gene expression .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Features
Medicinal ChemistryDrug development (enzyme inhibitors, anticancer)Unique structure with sulfur/nitrogen motifs
Material ScienceOrganic electronicsCharge-transfer capabilities
Biological ResearchMolecular interaction studiesInsights into signaling pathways

Case Studies

  • Anticancer Activity Study : A study evaluated the efficacy of similar compounds targeting specific kinases involved in tumor growth inhibition. Results indicated significant reduction in cell proliferation when treated with derivatives of the compound under investigation.
  • Antimicrobial Efficacy : Research demonstrated that compounds containing thiazole rings exhibited antimicrobial activity against several bacterial strains. Further studies are needed to elucidate the mechanisms behind this activity and optimize the compound for therapeutic use.

Comparison with Similar Compounds

Key Observations :

  • The tricyclic sulfur-nitrogen core of the target compound shares topological similarity with azaphenothiazines (e.g., 10H-2,7-diazaphenothiazine), which exhibit diverse bioactivities depending on substituents .

Divergence :

  • The target’s phenylsulfanyl-propanamide side chain likely requires thiol-ene coupling or nucleophilic substitution, contrasting with the hydroxamic acid synthesis involving hydroxylamine intermediates .

Bioactivity and Functional Group Influence

Bioactivity clustering (via hierarchical analysis of protein targets and structural motifs) indicates that sulfur-nitrogen heterocycles often target enzymes like tyrosine kinases or oxidoreductases . While the target compound’s specific bioactivity is unreported in the evidence, structural analogues suggest:

Functional Group Potential Bioactivity Example Compound Reference
Methylsulfanyl Antioxidant properties; metal chelation Verminoside (anthraquinone)
Phenylsulfanyl Enhanced lipophilicity; membrane permeability Benzhydryl hydroxamates
Tricyclic Core DNA intercalation; topoisomerase inhibition Diquinothiazine derivatives

Contrasts :

  • The phenylsulfanyl group may enhance blood-brain barrier penetration compared to hydroxamic acids , which are polar .

Analytical Characterization

NMR and LC-MS are critical for dereplication. The target’s ¹H/¹³C-NMR would show:

  • δ 2.1–2.5 ppm : Methylsulfanyl protons.
  • δ 7.2–7.8 ppm : Aromatic protons from phenylsulfanyl.
  • δ 165–170 ppm : Carbonyl carbons (amide) .

Comparatively, azaphenothiazines exhibit downfield shifts for N-bound protons (δ 3.5–4.5 ppm) , while sulfonamides display distinct SO₂ signals (δ 130–135 ppm in ¹³C-NMR) .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this tricyclic dithia-diazatricyclo compound?

  • Methodology : Employ a factorial design approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity . For similar heterocyclic systems, annulation reactions with diaryliodonium salts (as in ) or alkylation protocols ( ) have proven effective.

Q. How can the structural conformation of this compound be validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the tricyclic core and sulfur substituents. Refinement using SHELXL97 (as in ) ensures accuracy, with mean C–C bond deviations <0.005 Å and R-factors <0.05 . Complementary spectroscopic techniques (e.g., 13C^{13}\text{C} NMR) should confirm the presence of methylsulfanyl and phenylsulfanyl groups.

Q. What stability challenges are anticipated for this compound under ambient conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Focus on sulfur-containing moieties, as thioether and disulfide bonds (e.g., 3,12-dithia groups) are prone to oxidation. Compare degradation profiles to structurally related phenothiazines ( ) to identify protective strategies (e.g., inert-atmosphere storage).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Apply density functional theory (DFT) using software like MOPAC2009 ( ) to calculate charge distribution across the tricyclic scaffold. Map nucleophilic attack sites (e.g., electron-deficient carbons adjacent to dithia groups) and validate predictions via kinetic studies with model nucleophiles (e.g., amines, thiols). ICReDD’s reaction path search methods ( ) can narrow experimental conditions.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^{1}\text{H} NMR splitting patterns)?

  • Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of phenylsulfanyl groups). Compare experimental data to simulated spectra from quantum chemical calculations (e.g., ORCA or Gaussian). For unresolved discrepancies, SC-XRD () can confirm if crystallographic symmetry explains anomalous splitting .

Q. How does the compound’s conformation influence its bioactivity in enzyme inhibition assays?

  • Methodology : Synthesize analogs with modified dithia/diaza configurations and evaluate inhibition constants (KiK_i) against target enzymes (e.g., cytochrome P450). Molecular docking (AutoDock Vina) paired with molecular dynamics simulations (GROMACS) can correlate activity with torsional angles of the tricyclic core. Reference bioactive phenoxazine derivatives ( ) for mechanistic insights .

Q. Can AI-driven platforms accelerate the design of derivatives with enhanced photophysical properties?

  • Methodology : Integrate COMSOL Multiphysics with machine learning (ML) models to predict absorption/emission spectra based on substituent effects (e.g., phenylsulfanyl vs. nitro groups). Train ML algorithms on datasets from analogous azaphenothiazines ( ) to optimize λmax\lambda_{\text{max}} and quantum yield .

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